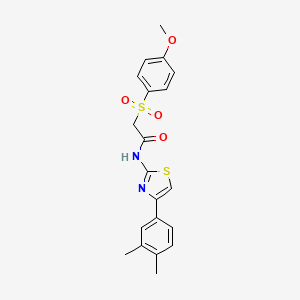

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-13-4-5-15(10-14(13)2)18-11-27-20(21-18)22-19(23)12-28(24,25)17-8-6-16(26-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWZXTGEIWNTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Differences :

- Piperazine-containing analogs (e.g., Compound 13) exhibit higher melting points (~290°C), suggesting greater crystallinity compared to the target compound (mp data unavailable) .

Sulfonyl vs. Chlorosulfonyl Analogues

describes 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS: 895459-53-7, MW: 420.9 g/mol).

| Parameter | Target Compound | Chlorosulfonyl Analog |

|---|---|---|

| Substituent | 4-Methoxyphenyl sulfonyl | 4-Chlorophenyl sulfonyl |

| Molecular Weight | 416.5 g/mol | 420.9 g/mol |

| Electronic Effects | Electron-donating (OCH₃) | Electron-withdrawing (Cl) |

The chloro analog’s higher molecular weight and electron-withdrawing group may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the methoxy variant .

Fluorophenyl and Methoxyphenyl Derivatives

highlights 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20, MW: 410.51 g/mol). Fluorine’s electronegativity increases metabolic stability and membrane permeability, whereas the target compound’s methoxy group may improve aqueous solubility but shorten half-life due to demethylation pathways .

Thiazolotriazole Hybrids

reports thiazolotriazole derivatives like Compound 26 (MW: 438.54 g/mol), which features a 4-methoxyphenyl group and a methylpiperazine-substituted acetamide.

Quinazolinone-Linked Acetamides

describes quinazolinone derivatives such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, MW: 446.30 g/mol, mp: 269°C). The quinazolinone core introduces additional hydrogen-bonding sites, which may enhance kinase inhibition but reduce synthetic accessibility compared to the simpler thiazole scaffold .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.

- Molecular Formula : C21H22N2O3S

- Molecular Weight : 390.48 g/mol

- CAS Number : 476673-62-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. The biological activity of this compound can be attributed to its ability to induce apoptosis and autophagy in cancer cells.

- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.

- Autophagy Activation : It also promotes autophagy, a process that helps in the degradation and recycling of cellular components, which can contribute to cell survival under stress conditions.

Efficacy Against Cancer Cell Lines

Studies have evaluated the compound's potency against several cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Melanoma | A375 | 6.5 | Apoptosis and autophagy induction |

| Pancreatic Cancer | PANC-1 | 7.2 | Cell cycle arrest and apoptosis |

| Chronic Myeloid Leukemia (CML) | K562 | 5.8 | Induction of apoptosis |

Case Studies

- Melanoma Treatment : In a study involving A375 xenograft models, this compound demonstrated a significant reduction in tumor growth, indicating its potential as an effective therapeutic agent for melanoma .

- Multi-drug Resistant Cancers : The compound showed efficacy against resistant forms of cancer, suggesting it could be beneficial for patients with limited treatment options .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a promising candidate for further development in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.